molecular formula C13H12BrNO B082810 4-Bromo-4'-methoxydiphenylamine CAS No. 13677-42-4

4-Bromo-4'-methoxydiphenylamine

Cat. No.: B082810
CAS No.: 13677-42-4
M. Wt: 278.14 g/mol
InChI Key: FXJJSRXECRBIPV-UHFFFAOYSA-N
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Description

Evolution and Contemporary Relevance of Diarylamine Chemistry in Organic Synthesis and Materials Science

Diarylamine chemistry has evolved significantly from its early days, which were often characterized by harsh reaction conditions like the traditional Ullmann condensation. wikipedia.org The advent of modern cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of these motifs, offering milder conditions and broader functional group tolerance. wikipedia.org These synthetic advancements have made complex diarylamines, once challenging to access, readily available for investigation. nih.gov

In organic synthesis, diarylamines are crucial building blocks and are recognized as privileged structures in numerous pharmaceuticals and biologically active compounds. nih.gov Their utility extends to materials science, where they are integral components in the development of functional materials. Substituted diarylamines are widely used as antioxidants in products like lubricants, greases, and polymers due to their ability to act as radical-trapping agents. nih.govacs.org Furthermore, their electronic properties make them suitable for applications in organic electronics, such as in the formulation of dyes and as components in organic light-emitting diodes (OLEDs).

Structural Framework of 4-Bromo-4'-methoxydiphenylamine within the Context of Substituted Diphenylamines

The core structure of this compound consists of two phenyl rings linked by a nitrogen atom. The key to its unique properties lies in the nature and position of its substituents: a bromine atom at the 4-position of one ring and a methoxy (B1213986) group at the 4'-position of the other.

This arrangement creates an electronic "push-pull" system. The methoxy group (-OCH₃) is a strong electron-donating group, increasing the electron density of its attached phenyl ring through resonance. Conversely, the bromine atom (-Br) is an electron-withdrawing group through induction, while also being ortho-, para-directing in electrophilic aromatic substitutions. This electronic asymmetry across the diarylamine bridge is expected to significantly influence the molecule's dipole moment, solubility, and its photophysical and electrochemical properties compared to symmetrically substituted or unsubstituted diphenylamine (B1679370).

Table 1: Comparative Properties of Diphenylamine and Related Derivatives

CompoundCAS NumberMolecular FormulaMolar Mass (g/mol)Key Structural Feature
Diphenylamine122-39-4C₁₂H₁₁N169.22Unsubstituted parent compound
4-Bromotriphenylamine36809-26-4C₁₈H₁₄BrN324.22Contains a bromo-substituted phenyl group on a tertiary amine. nih.gov
N,N'-Diphenyl-p-phenylenediamine74-31-7C₁₈H₁₆N₂260.34Two phenylamino (B1219803) groups on a central benzene (B151609) ring. nih.gov
This compoundNot AvailableC₁₃H₁₂BrNO278.15Asymmetric para-substitution with electron-donating and electron-withdrawing groups.

Overview of Established and Emerging Research Themes for Bromo- and Methoxy-Substituted Aromatic Amines

The functional groups present in this compound are subjects of intense research in their own right.

Bromo-substituted aromatic amines are highly valued synthetic intermediates. chemicalbook.comketonepharma.com The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions. wikipedia.org This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of more complex molecular architectures. chemicalbook.comketonepharma.com Consequently, bromoanilines are foundational materials in the synthesis of agrochemicals, pharmaceuticals, and dyes. chemicalbook.comketonepharma.com

Methoxy-substituted aromatic amines are explored for their ability to modulate the electronic properties of molecules. The powerful electron-donating nature of the methoxy group can enhance the antioxidant activity of diarylamines and tune the emission wavelengths in fluorescent molecules. nih.gov In synthetic chemistry, the methoxy group can direct the regioselectivity of electrophilic substitution reactions on the aromatic ring.

Table 2: Research Themes Associated with Key Functional Groups

Functional GroupEstablished Research ThemesEmerging Research Themes
Bromo-ArylPrecursors for cross-coupling reactions (Suzuki, Buchwald-Hartwig). wikipedia.org Synthesis of pharmaceuticals and agrochemicals. ketonepharma.comDevelopment of novel catalysts for C-Br activation. Use in the synthesis of advanced materials for electronics.
Methoxy-ArylModulation of electronic properties. Directing group in electrophilic substitution. nih.govUse in designing novel antioxidants. nih.gov Development of fluorescent probes and sensors.
DiarylamineAntioxidants for industrial applications. nih.govacs.org Core structure in medicinal chemistry. nih.gov Hole-transport materials in OLEDs.Inhibitors of ferroptosis. nih.gov Building blocks for high-performance polymers. Development of stimuli-responsive materials.

Hypothesized Research Trajectories for this compound based on Structural Precedents

Given the absence of dedicated research on this compound, its potential can be hypothesized based on the known chemistry of its constituent parts.

Synthetic Chemistry: The most logical synthetic routes to this compound would involve palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation between 4-anisidine and a 1,4-dihalobenzene, such as 1-bromo-4-iodobenzene. wikipedia.orgsigmaaldrich.comnih.gov The differential reactivity of the C-I and C-Br bonds could allow for selective coupling.

Materials Science: The "push-pull" electronic structure makes this compound a compelling candidate for investigation in organic electronics. It could function as a hole-transport material or as a component in dye-sensitized solar cells. The bromine atom also offers a site for post-synthetic modification, allowing it to be grafted onto polymers or other scaffolds to create new functional materials.

Medicinal Chemistry: The diarylamine framework is a known pharmacophore. This compound could serve as a starting point for the synthesis of novel bioactive agents. The bromine atom provides a convenient vector for diversification via cross-coupling, enabling the rapid generation of a library of analogues for screening against various biological targets. For instance, diarylamines have been identified as potent inhibitors of ferroptosis, a form of regulated cell death, suggesting a potential therapeutic avenue to explore. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromophenyl)-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJJSRXECRBIPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for the Preparation of 4 Bromo 4 Methoxydiphenylamine

Transition Metal-Catalyzed Coupling Reactions for Diarylamine Formation

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-nitrogen (C-N) bonds, offering mild conditions and broad substrate scope compared to classical methods. wikipedia.orgnih.govnih.gov These reactions provide a direct and efficient route to diarylamines like 4-Bromo-4'-methoxydiphenylamine.

Palladium-Catalyzed Amination Strategies (e.g., Buchwald-Hartwig Coupling)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. catalysis.blogwikipedia.org This reaction is highly versatile and has been extensively developed to accommodate a wide range of substrates and functional groups. wikipedia.orgorganic-chemistry.org The synthesis of this compound via this method would typically involve the coupling of either 4-bromoaniline (B143363) with 4-methoxyphenyl (B3050149) halide or p-anisidine (B42471) with a 1,4-dihalobenzene, followed by a subsequent selective bromination.

The general catalytic cycle of the Buchwald-Hartwig amination involves several key steps: wikipedia.orgjk-sci.comlibretexts.org

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II)-aryl complex.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation with a base to form a palladium-amido complex.

Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the diarylamine product and regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. catalysis.blogjk-sci.com Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), are often employed to enhance catalyst activity and stability. rsc.org The selection of the base (e.g., NaOt-Bu, Cs₂CO₃) and solvent (e.g., toluene, dioxane) is also crucial for optimizing reaction conditions. jk-sci.com

Catalyst SystemStarting MaterialsKey FeaturesPotential for this compound Synthesis
Pd(0) catalyst with bulky phosphine ligands (e.g., XPhos, SPhos)Aryl halides (bromides, chlorides, iodides) and primary or secondary aminesHigh functional group tolerance, mild reaction conditions, and broad substrate scope. wikipedia.orgorganic-chemistry.orgHighly suitable for coupling p-anisidine with 1,4-dibromobenzene (B42075) or 4-bromoiodobenzene.
Pd(OAc)₂ or Pd₂(dba)₃ as a precatalystAryl halides and aminesThe active Pd(0) species is generated in situ. catalysis.blogCommonly used precatalysts for initiating the catalytic cycle.

Copper-Catalyzed Ullmann-Type Condensations and their Modern Adaptations

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, typically requiring harsh reaction conditions such as high temperatures. wikipedia.orgorganic-chemistry.org However, modern adaptations of the Ullmann reaction have significantly improved its utility by employing soluble copper salts and various ligands, allowing for milder reaction conditions. mdpi.comnih.gov

The synthesis of this compound using an Ullmann-type reaction would involve the coupling of 4-bromoaniline with 4-methoxyphenyl iodide or 4-iodoanisole (B42571) with 4-bromoaniline in the presence of a copper catalyst. Traditional Ullmann reactions often utilized stoichiometric amounts of copper powder at temperatures exceeding 200°C. wikipedia.org Modern protocols, however, utilize catalytic amounts of copper(I) salts, such as CuI, in the presence of ligands like diamines or phenanthrolines, and a base in a polar aprotic solvent. wikipedia.orgmdpi.com These modifications have broadened the substrate scope and improved the reaction's functional group tolerance. rsc.org

Catalyst SystemStarting MaterialsKey FeaturesPotential for this compound Synthesis
Copper powder (activated)Aryl halides (iodides and activated bromides) and aminesHarsh reaction conditions (high temperatures), often requiring stoichiometric copper. wikipedia.orgthermofisher.comLess ideal due to the harsh conditions and potential for side reactions.
Cu(I) salts (e.g., CuI) with ligands (e.g., diamines, phenanthroline)Aryl halides and aminesMilder reaction conditions, catalytic amounts of copper, and improved substrate scope. wikipedia.orgmdpi.comA viable and more practical approach for the synthesis.

Mechanistic Aspects of Metal-Mediated C–N Bond Formation in Related Systems

The mechanisms of palladium- and copper-catalyzed C-N bond formation share some conceptual similarities but also exhibit key differences. In palladium catalysis, the cycle is generally well-understood to proceed through a Pd(0)/Pd(II) cycle involving oxidative addition, amine coordination/deprotonation, and reductive elimination. wikipedia.orgwiley-vch.de The rate-limiting step can vary depending on the specific substrates and ligands used.

The mechanism of the Ullmann reaction is more complex and less definitively established. rsc.org It is generally believed to involve a Cu(I) species. organic-chemistry.org One proposed mechanism involves the formation of a copper(I) amide, which then undergoes a metathesis reaction with the aryl halide. wikipedia.org Another possibility involves an oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination. organic-chemistry.org The exact nature of the active copper species and the elementary steps can be influenced by the ligands, base, and solvent employed. rsc.org

Recent research has also explored alternative pathways for C-N bond formation, such as those initiated by nitrosonium ions, which can complement traditional transition metal-catalyzed methods for the synthesis of electron-rich diarylamines. acs.orgnih.gov

Regioselective Functionalization Approaches

An alternative strategy to construct this compound involves the regioselective functionalization of a pre-formed diphenylamine (B1679370) scaffold. This approach requires precise control over the introduction of the bromo and methoxy (B1213986) groups onto the correct aromatic rings.

Directed Aromatic Bromination Techniques on Diphenylamine Scaffolds

The direct bromination of diphenylamine would likely lead to a mixture of products due to the activating nature of the amine group. Therefore, achieving regioselectivity for the introduction of a bromine atom at the 4-position of one phenyl ring requires specific strategies. One approach is to use a directing group to guide the electrophilic bromination.

Alternatively, a one-pot regioselective bromination of an aniline (B41778) derivative can be achieved by first treating it with n-butyllithium and then trimethyltin (B158744) chloride to form a tin amide in situ, which then reacts with bromine to yield the p-bromoaniline with high selectivity. nih.gov While this is for a single aniline, similar principles could be explored for the more complex diphenylamine system. The use of specific brominating agents and reaction conditions can also influence the regioselectivity. mdpi.comresearchgate.netchemistryviews.org For instance, the choice of solvent and the use of bulky brominating agents can favor para-substitution. researchgate.net

Selective Aromatic Methoxylation and Etherification Methods

Introducing a methoxy group onto a diphenylamine scaffold also requires regioselective control. One possible route is the nucleophilic aromatic substitution (SNAr) of a suitably activated diphenylamine derivative, such as a fluorinated or nitrated precursor at the 4'-position. However, this often requires harsh conditions and the presence of strong electron-withdrawing groups.

A more modern approach involves transition metal-catalyzed etherification reactions. For instance, a copper-catalyzed methoxylation of an aryl halide can be achieved using cuprous halide as a catalyst in the presence of a suitable ligand. google.com Palladium-catalyzed methods for the formation of aryl ethers, analogous to the Buchwald-Hartwig amination, have also been developed. organic-chemistry.org These methods offer milder conditions and greater functional group tolerance for the selective formation of the methoxy group on the desired phenyl ring of a pre-brominated diphenylamine.

Another strategy could involve the selective alkylation of a hydroxylated diphenylamine derivative. google.com However, this would necessitate the initial regioselective hydroxylation of the diphenylamine core, which presents its own set of challenges. nih.gov

Sequential Synthetic Pathways and Multistep Yield Optimization

The construction of the C-N bond in this compound is typically achieved through cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Ullmann condensation. These methods provide reliable pathways from readily available starting materials: a bromo-substituted aromatic ring and an aniline derivative.

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen bonds. rsc.orgwikipedia.org This palladium-catalyzed reaction involves the coupling of an aryl halide with an amine in the presence of a phosphine ligand and a base. rsc.orgwikipedia.org The general catalytic cycle proceeds through oxidative addition of the aryl halide to a Pd(0) species, followed by association of the amine, deprotonation, and finally reductive elimination to afford the desired diarylamine and regenerate the active catalyst. wikipedia.org

For the synthesis of this compound, a common approach involves the reaction of 4-bromoanisole (B123540) with p-anisidine. However, to achieve high yields, optimization of various reaction parameters is crucial. This includes the choice of palladium precursor, ligand, base, solvent, and reaction temperature.

Table 1: Key Parameters in Buchwald-Hartwig Amination for Diarylamine Synthesis

ParameterOptionsImpact on Reaction
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)Source of the active Pd(0) catalyst.
Ligand Buchwald or Hartwig phosphine ligands (e.g., XPhos, SPhos)Stabilizes the palladium catalyst and facilitates the catalytic cycle.
Base NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄Promotes the deprotonation of the amine.
Solvent Toluene, Dioxane, THFAffects solubility of reagents and catalyst, and can influence reaction rate.
Temperature Room temperature to >100 °CInfluences reaction kinetics and catalyst stability.

This table presents a generalized overview of parameters influencing Buchwald-Hartwig aminations.

The Ullmann condensation offers a classical, copper-catalyzed alternative for the synthesis of diarylamines. thieme-connect.de This reaction typically requires harsher conditions, including higher temperatures, compared to the palladium-catalyzed methods. thieme-connect.de However, recent advancements have led to the development of more efficient Ullmann-type couplings that can be performed under milder conditions. The choice between Buchwald-Hartwig and Ullmann methodologies often depends on substrate scope, functional group tolerance, and cost considerations.

Exploration of Sustainable and Green Chemistry Protocols for Synthesis

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. This has led to the exploration of green chemistry protocols for the synthesis of diarylamines, including this compound.

One key area of focus is the replacement of hazardous organic solvents with more benign alternatives. Research has shown that solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and even water (in micellar systems) can be effective in palladium-catalyzed aminations. mdma.ch

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating organic reactions and often leads to higher yields and cleaner product profiles in shorter reaction times. nih.govnih.govorganic-chemistry.org The application of microwave irradiation to the Buchwald-Hartwig amination can significantly reduce reaction times from hours to minutes. nih.govnih.gov For instance, a microwave-assisted Buchwald-Hartwig double amination has been reported to be complete in 10-30 minutes with moderate to excellent yields, demonstrating the potential of this technology for the rapid synthesis of complex diarylamines. nih.govnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Buchwald-Hartwig Amination

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Typically hours to daysTypically minutes
Energy Input Bulk heating of the reaction vesselDirect heating of the reaction mixture
Yields Variable, can be highOften improved yields
Side Reactions More prevalent due to prolonged heatingOften reduced, leading to cleaner products

This table provides a general comparison and highlights the potential advantages of microwave-assisted synthesis.

Chemical Reactivity and Advanced Reaction Pathways of 4 Bromo 4 Methoxydiphenylamine

Oxidative Transformations of the Diphenylamine (B1679370) Core

The oxidation of the diphenylamine core in 4-Bromo-4'-methoxydiphenylamine is a key transformation, leading to the formation of reactive intermediates. The nature of the substituents on the phenyl rings plays a crucial role in the mechanism and stability of the resulting products.

Formation of Quinone Imine Derivatives and Their Stability

The oxidation of substituted anilines and diphenylamines is a known route to produce quinone imine structures. csu.edu.aursc.orgrsc.org In the case of this compound, oxidation is expected to proceed via the removal of an electron and a proton from the secondary amine, followed by subsequent oxidation of the aromatic ring system. Chemical oxidants like potassium ferricyanide (B76249) or silver oxide have been used to oxidize similar substituted anilines, leading to a variety of products including N-aryl-p-quinone imines. csu.edu.au

The oxidation of this compound would likely yield an N-(4-bromophenyl)-p-quinone monoimine derivative. The stability of this resulting quinone imine is influenced by the electronic properties of the substituents. The electron-donating methoxy (B1213986) group on one ring can help to stabilize the quinone system through resonance, while the electron-withdrawing bromine atom on the N-aryl group would have a destabilizing effect. Quinone imines are generally reactive intermediates, susceptible to nucleophilic attack and polymerization, and their isolation can be challenging. nih.govmdpi.com The stability is also dependent on the reaction conditions, such as pH and the presence of nucleophiles. nih.gov

Electrochemical Oxidation Potentials and Mechanisms

The electrochemical oxidation of diphenylamine and its derivatives provides quantitative insight into their redox properties. The oxidation potential is highly sensitive to the nature of the substituents on the aromatic rings. researchgate.net Electron-donating groups generally lower the oxidation potential, making the molecule easier to oxidize, while electron-withdrawing groups increase it.

Table 1: Oxidation Potentials of Related Substituted Anilines Data extracted from studies on substituted anilines and phenols, intended for comparative purposes.

Compound Substituent(s) Oxidation Potential (V vs. Ag/AgCl) Key Characteristics
Aniline (B41778) None ~0.9 V Baseline for comparison. rsc.org
4-Methoxyaniline 4-OCH₃ < 0.9 V Electron-donating group lowers the potential. rsc.org
4-Chloroaniline 4-Cl > 0.9 V Electron-withdrawing group increases the potential. rsc.org
4-Bromoaniline (B143363) 4-Br > 0.9 V Similar to chloroaniline, expected to increase potential.

| This compound | 4-Br, 4'-OCH₃ | Estimated Intermediate Value | Combined effect of donating and withdrawing groups. |

This table is interactive. Click on the headers to sort.

The mechanism for the electrochemical oxidation of this compound is expected to be complex, likely involving the formation of a radical cation centered on the nitrogen, which can then lead to quinone imine structures or undergo coupling reactions. researchgate.net

Reductive Reactivity and Amine Derivatization

The reductive chemistry of this compound is primarily centered on the carbon-bromine bond, which is susceptible to cleavage under various conditions.

Catalytic Hydrogenation Studies

Catalytic hydrogenation is a powerful method for the reduction of various functional groups. While the aromatic rings of diphenylamine are stable and require harsh conditions for reduction (high pressure and temperature with a nickel catalyst), the carbon-bromine bond can be selectively cleaved under milder conditions. organic-chemistry.orgyoutube.com This reaction, known as hydrodehalogenation or hydrodebromination, typically employs a palladium catalyst, such as 10% palladium on carbon (Pd/C), with a hydrogen source. organic-chemistry.org

The reaction involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by hydrogenolysis to yield the debrominated product, 4-methoxydiphenylamine, and hydrogen bromide. The efficiency of the reaction depends on the catalyst, solvent, and hydrogen pressure.

Selective Reduction Strategies

Selective reduction of the C-Br bond in the presence of other functional groups is a key strategy in organic synthesis. organic-chemistry.org For this compound, it is desirable to reduce the bromide without affecting the methoxy group or the diphenylamine core.

Several methods for selective hydrodebromination of aryl bromides have been developed:

Catalytic Hydrogenation: As mentioned, using Pd/C with H₂ gas under neutral conditions is highly effective for selectively removing bromo substituents while leaving groups like ethers, ketones, and nitriles intact. organic-chemistry.org

Copper-Catalyzed Hydrodehalogenation: Copper-based catalysts, sometimes in combination with a reductant like sodium borohydride (B1222165) (NaBH₄), can effectively promote the cleavage of C-Br bonds in aqueous solutions. mdpi.com

Photoredox Catalysis: Visible-light-mediated photoredox catalysis, using a photosensitizer and a hydrogen atom donor like a silane, offers a mild and efficient method for the hydrodebromination of unactivated aryl bromides. acs.org

These strategies allow for the targeted removal of the bromine atom, yielding 4-methoxydiphenylamine, which can be a valuable intermediate for further derivatization.

Electrophilic Aromatic Substitution Reactions on the Halo- and Methoxy-Substituted Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing the phenyl rings of this compound. The position of the incoming electrophile is dictated by the directing effects of the existing substituents: the secondary amine (-NH-), the methoxy group (-OCH₃), and the bromo group (-Br).

-NH- group: A very strong activating group and an ortho-, para-director.

-OCH₃ group: A strong activating group and an ortho-, para-director. youtube.com

-Br group: A deactivating group due to its inductive electron withdrawal, but it is an ortho-, para-director because its lone pairs can stabilize the intermediate carbocation (arenium ion) through resonance. libretexts.org

On the Methoxy-Substituted Ring: This ring is highly activated by both the strongly donating methoxy group and the amine bridge. Substitution will be strongly directed to the positions ortho to the methoxy group (positions 3' and 5'), as the para position is blocked.

On the Bromo-Substituted Ring: This ring is activated by the powerful amine bridge but deactivated by the bromine atom. The directing effect of the amine group is dominant. Therefore, substitution will occur at the positions ortho to the amine (positions 3 and 5), as the para position is occupied by bromine.

Given the strong activating nature of the amine and methoxy groups, reactions are expected to be rapid. Steric hindrance may lead to a preference for substitution at the 3- and 5-positions over the 3'- and 5'-positions, which are ortho to the already substituted methoxy group and adjacent to the bulky amine bridge.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution

Reaction Electrophile Predicted Substitution Position(s) Major Product(s)
Bromination Br⁺ 3, 5 3,5-Dibromo-4'-methoxydiphenylamine
Nitration NO₂⁺ 3, 5 3,5-Dinitro-4'-methoxydiphenylamine

This table is interactive. Click on the headers to sort.

Regioselectivity can be controlled by the choice of reagents and reaction conditions. For instance, using shape-selective zeolite catalysts in bromination can favor para-substitution, though this is not applicable here as the para positions are blocked. google.comnih.gov

Directive Effects of Bromine and Methoxy Groups

In electrophilic aromatic substitution reactions, the methoxy group (-OCH₃) and the secondary amine (-NH-) are strong activating groups and are ortho, para-directing. The bromine atom, while also ortho, para-directing, is a deactivating group. The powerful activating nature of the methoxy and amino groups dominates, directing incoming electrophiles to the positions ortho to them. Specifically, the positions ortho to the methoxy group (C3' and C5') and the positions ortho to the amino group on the methoxy-substituted ring (C3' and C5') and the bromo-substituted ring (C3 and C5) are electronically enriched. However, steric hindrance from the bulky diphenylamine structure can influence the regioselectivity of these reactions.

Competitive Reaction Pathways and Regioselectivity Control

The presence of multiple reactive sites in this compound leads to potential competition between different reaction pathways. For instance, in reactions with strong bases, deprotonation of the secondary amine can compete with reactions at the aromatic rings. Regioselectivity can be controlled by carefully choosing reaction conditions such as the nature of the electrophile, solvent, temperature, and catalyst. For example, in palladium-catalyzed cross-coupling reactions, the reaction will selectively occur at the C-Br bond.

Nucleophilic Aromatic Substitution Reactions Involving the Bromine Moiety

The bromine atom on the phenyl ring of this compound is susceptible to nucleophilic aromatic substitution (SNA_r_), although this typically requires harsh conditions or the presence of strong electron-withdrawing groups ortho or para to the bromine, which are absent in this molecule. libretexts.org However, under certain conditions, such as with strong nucleophiles or through metal-catalyzed processes, the bromine can be displaced.

Displacement of Bromine by Carbon and Heteroatom Nucleophiles

The bromine atom can be substituted by various carbon-based nucleophiles, such as organolithium or Grignard reagents, and heteroatom nucleophiles like amines, alkoxides, and thiolates. These reactions often necessitate forcing conditions or the use of a catalyst to proceed efficiently. For instance, the reaction with amines can be facilitated by a base and sometimes requires microwave irradiation to achieve good yields. nih.govresearchgate.net

Cross-Coupling Reactions at the Bromine Site (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The bromine atom provides a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl. harvard.edu

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.orgnih.gov This method is widely used for the synthesis of biaryl compounds. nih.govarkat-usa.org The reaction of this compound with an arylboronic acid would yield a triarylamine derivative.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is instrumental in the synthesis of arylalkynes. nih.govresearchgate.net

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org This reaction typically results in the formation of the trans-isomer with high selectivity. organic-chemistry.org

Table 1: Overview of Cross-Coupling Reactions at the Bromine Site

Reaction Coupling Partner Catalyst System Product Type
Suzuki-Miyaura Arylboronic acid/ester Pd catalyst, base Triarylamine
Sonogashira Terminal alkyne Pd catalyst, Cu(I) co-catalyst, base Arylalkyne derivative
Heck Alkene Pd catalyst, base Substituted alkene

Reactions at the Secondary Amine Nitrogen Center

The secondary amine nitrogen in this compound is a nucleophilic center and can participate in various reactions.

N-Alkylation and N-Arylation Strategies

N-Alkylation: The secondary amine can be alkylated using alkyl halides or other alkylating agents in the presence of a base. diva-portal.org The choice of base and solvent is crucial to prevent side reactions, such as elimination from the alkyl halide.

N-Arylation: The nitrogen can also be arylated through reactions like the Buchwald-Hartwig amination, which involves coupling with an aryl halide in the presence of a palladium catalyst and a strong base. This allows for the synthesis of unsymmetrical triarylamines.

Table 2: Reactions at the Secondary Amine Nitrogen

Reaction Reagent Conditions Product
N-Alkylation Alkyl halide Base N-Alkyl-4-bromo-4'-methoxydiphenylamine
N-Arylation Aryl halide Pd catalyst, base N-Aryl-4-bromo-4'-methoxydiphenylamine

Acylation and Sulfonylation of the Amine

The secondary amine functionality of this compound serves as a key site for chemical modification through acylation and sulfonylation reactions. These transformations introduce acyl and sulfonyl groups, respectively, onto the nitrogen atom, thereby altering the electronic and steric properties of the parent molecule. Such modifications are pivotal in the synthesis of novel derivatives with potentially tailored biological or material properties. The reactivity of the N-H bond is influenced by the electronic effects of the substituted phenyl rings, with the methoxy group acting as an electron-donating group and the bromo group as an electron-withdrawing group.

Acylation of the Amine

The acylation of this compound involves the reaction of the secondary amine with an acylating agent, typically an acyl chloride or an acid anhydride, in the presence of a base to neutralize the acidic byproduct. This reaction leads to the formation of an N-acylated diphenylamine derivative.

The table below summarizes representative conditions for the acylation of aromatic amines based on analogous reactions.

Table 1: Representative Conditions for N-Acylation of Aromatic Amines

Acylating Agent Base Solvent Temperature Reaction Time Product Reference
Acetic Anhydride None None (Neat) Room Temperature 15-30 min (Ultrasound) N-Acylamines orientjchem.org
Acetic Anhydride None Acetic Acid 50-55 °C 40 min N-Acylated Phenylenediamine prepchem.com
Benzoyl Chloride Pyridine (B92270) Pyridine Not specified Not specified N-Benzoylated Derivatives

Note: The data in this table is based on reactions with structurally similar aromatic amines and serves as a general guideline for the acylation of this compound.

Sulfonylation of the Amine

The sulfonylation of this compound involves the reaction of the secondary amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base. This reaction yields an N-sulfonylated diphenylamine, also known as a sulfonamide. Sulfonamides are a well-established class of compounds with a wide range of applications.

The reaction proceeds via the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. A base, such as pyridine or triethylamine, is typically required to scavenge the hydrogen chloride (HCl) generated during the reaction. core.ac.uk The synthesis of N-sulfonylated anilines has been reported to proceed efficiently under various conditions, including the use of atomized sodium in a mixture of ethanol (B145695) and THF under sonic conditions. core.ac.ukresearchgate.net

The table below outlines typical conditions for the sulfonylation of aromatic amines, derived from studies on analogous compounds.

Table 2: Representative Conditions for N-Sulfonylation of Aromatic Amines

Sulfonylating Agent Base Solvent Temperature Reaction Time Product Reference
p-Toluenesulfonyl Chloride Atomized Sodium EtOH-THF Not specified 2-8 min (Ultrasound) N-Sulfonylated Amines core.ac.ukresearchgate.net
p-Toluenesulfonyl Chloride Pyridine Dichloromethane (DCM) Not specified Not specified N-Tosyl-anilides
2,4,5-Trichlorobenzenesulfonyl Chloride Not specified Not specified Not specified Not specified N-Sulfonylated Tryptamine researchgate.net

Note: The data in this table is based on reactions with structurally similar aromatic amines and serves as a general guideline for the sulfonylation of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation Studies of 4 Bromo 4 Methoxydiphenylamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and StereochemistryAdvanced 2D NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy) would establish proton-proton couplings within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, helping to establish the connectivity between the two phenyl rings via the amine bridge.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which is key to understanding the molecule's preferred conformation and the spatial relationship between the two aromatic rings.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic InvestigationsVibrational spectra are used to identify the functional groups present in a molecule. The IR and Raman spectra of 4-Bromo-4'-methoxydiphenylamine would be expected to show characteristic absorption bands for:

N-H stretching of the secondary amine.

C-H stretching and bending modes of the aromatic rings.

C-N stretching vibrations.

C-O stretching of the methoxy (B1213986) group.

C-Br stretching, typically found in the low-frequency region.

Solid-State Structural Characterization via X-ray CrystallographyThe definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsion angles. For this compound, it would definitively establish the relative orientation of the two phenyl rings (the twist angle) and detail the intermolecular interactions, such as hydrogen bonding involving the N-H group, that dictate the crystal packing.

Theoretical and Computational Chemistry of 4 Bromo 4 Methoxydiphenylamine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For 4-Bromo-4'-methoxydiphenylamine, DFT calculations provide a detailed picture of its electronic architecture. These calculations are typically performed using specific functionals, like B3LYP, and basis sets that approximate the molecular orbitals. irjweb.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Energies)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bohrium.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. schrodinger.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. schrodinger.com In substituted diphenylamines, the nature and position of the substituents significantly influence the HOMO and LUMO energy levels. Electron-donating groups, such as the methoxy (B1213986) group (-OCH₃), tend to increase the HOMO energy, while electron-withdrawing groups, like bromine (-Br), can lower the LUMO energy.

Parameter Calculated Value (eV)
EHOMO -5.5 to -6.0
ELUMO -1.0 to -1.5
HOMO-LUMO Gap (ΔE) 4.0 to 5.0
Note: These values are estimations based on typical DFT calculations for similar substituted diphenylamine (B1679370) structures and are for illustrative purposes.

The HOMO of this compound is expected to be localized primarily on the methoxy-substituted phenyl ring and the nitrogen atom, reflecting the electron-donating nature of these moieties. Conversely, the LUMO is likely to be distributed more towards the bromo-substituted phenyl ring, the electron-withdrawing part of the molecule.

Molecular Electrostatic Potential (MESP) Surface Mapping

The Molecular Electrostatic Potential (MESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.de The MESP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

For this compound, the MESP surface would likely show the most negative potential around the oxygen atom of the methoxy group and the nitrogen atom of the amine bridge, due to the presence of lone pairs of electrons. These sites represent the most probable locations for interactions with electrophiles. The area around the hydrogen atom of the N-H group would exhibit a positive potential, making it a likely site for hydrogen bonding or interaction with nucleophiles. The bromine atom, despite being electronegative, can also exhibit regions of positive potential (a "sigma-hole"), which can lead to specific halogen bonding interactions.

Prediction of Spectroscopic Properties (e.g., Computational NMR, IR, UV-Vis)

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of a molecule with a high degree of accuracy.

NMR Spectroscopy: Computational NMR prediction involves calculating the nuclear magnetic shielding tensors to predict ¹H and ¹³C NMR chemical shifts. nih.govbohrium.com These predictions are invaluable for structure elucidation and verification. nih.gov For this compound, specific chemical shifts for each proton and carbon atom can be calculated and compared with experimental data.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally to generate a theoretical Infrared (IR) spectrum. This allows for the assignment of vibrational modes to specific functional groups, such as the N-H stretch, C-O ether stretch, and C-Br stretch.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of a molecule. nih.gov The calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often related to HOMO-LUMO transitions. schrodinger.com

The following table illustrates the kind of data that can be obtained from computational spectroscopic predictions for this compound.

Spectroscopic Data Predicted Value
¹H NMR (ppm) Specific shifts for aromatic, methoxy, and N-H protons
¹³C NMR (ppm) Specific shifts for all carbon atoms
IR (cm⁻¹) N-H stretch (~3400), C-H aromatic (~3100-3000), C-O stretch (~1250), C-Br stretch (~600-500)
UV-Vis λmax (nm) Expected in the range of 300-350 nm due to π-π* transitions
Note: These are expected ranges and specific values would be obtained from detailed DFT calculations.

Conformational Analysis and Energy Minimization Studies

The three-dimensional structure of this compound is not planar. The two phenyl rings are twisted with respect to each other around the C-N bonds. Conformational analysis and energy minimization studies are performed to identify the most stable three-dimensional arrangement of the atoms in the molecule. These studies involve calculating the potential energy of the molecule as a function of the dihedral angles between the phenyl rings and the amine bridge. The resulting potential energy surface reveals the global minimum energy conformation, which is the most populated and stable structure at equilibrium. Understanding the preferred conformation is essential as it influences the molecule's physical and chemical properties. For substituted diphenylamines, the degree of twist is influenced by the steric and electronic effects of the substituents. canada.ca

Theoretical Investigation of Reactivity Descriptors (e.g., Ionization Energy, Electron Affinity, Electrophilicity Index)

DFT calculations provide access to a range of global reactivity descriptors that quantify the chemical reactivity of a molecule. irjweb.comresearchgate.net

Ionization Energy (I): The minimum energy required to remove an electron from a molecule. According to Koopman's theorem, it can be approximated as the negative of the HOMO energy (I ≈ -EHOMO). researchgate.net

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as the negative of the LUMO energy (A ≈ -ELUMO).

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2. A larger HOMO-LUMO gap generally corresponds to a harder molecule.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = χ² / (2η). This index helps in classifying molecules as strong or moderate electrophiles. researchgate.net

These descriptors provide a quantitative framework for comparing the reactivity of different molecules.

Reactivity Descriptor Formula Significance
Ionization Energy I ≈ -EHOMOEase of electron removal
Electron Affinity A ≈ -ELUMOAbility to accept an electron
Electronegativity χ = (I + A) / 2Electron attracting power
Chemical Hardness η = (I - A) / 2Resistance to charge transfer
Electrophilicity Index ω = χ² / (2η)Electrophilic nature

Charge Transfer and Electronic Delocalization Studies within the Diphenylamine System

The diphenylamine framework allows for intramolecular charge transfer (ICT), a phenomenon where electronic charge is transferred from an electron-donating part of the molecule to an electron-accepting part upon electronic excitation. rsc.orgnih.gov In this compound, the methoxy group acts as an electron donor, while the bromo-substituted ring can act as an acceptor.

Studies on similar donor-acceptor substituted diphenylamine systems have shown that the substitution pattern significantly influences the ICT characteristics. rsc.orgrsc.org The presence of the methoxy group enhances the electron-donating ability of one phenyl ring, while the bromine atom enhances the electron-accepting character of the other. This push-pull electronic effect can lead to a significant dipole moment in the excited state and affects the photophysical properties of the molecule, such as its fluorescence. nih.gov The extent of electronic delocalization across the nitrogen bridge connects the two aromatic rings and is crucial for mediating this charge transfer process. acs.org

Functional Applications in Materials Science and Advanced Technologies

Building Blocks for Organic Electronic and Optoelectronic Materials

The inherent charge-transporting capabilities of the diphenylamine (B1679370) moiety, coupled with the synthetic versatility offered by the bromo- and methoxy-substituents, make 4-Bromo-4'-methoxydiphenylamine a valuable precursor for a range of organic electronic and optoelectronic materials.

Precursors for Charge Transport Layers in Organic Light-Emitting Diodes (OLEDs)

In the field of organic light-emitting diodes (OLEDs), the efficiency and longevity of devices are critically dependent on the performance of the charge transport layers. Hole-transporting materials (HTMs) facilitate the efficient injection and transport of holes from the anode to the emissive layer. Diphenylamine derivatives are a prominent class of HTMs due to their excellent hole mobility and thermal stability. rsc.org

The this compound scaffold can be readily modified through cross-coupling reactions, such as the Buchwald-Hartwig amination, to synthesize more complex triarylamine-based HTMs. nih.govresearchgate.net The methoxy (B1213986) group enhances the electron-donating nature of the molecule, which can lead to a desirable highest occupied molecular orbital (HOMO) energy level for efficient hole injection from standard anodes like indium tin oxide (ITO). While direct performance data for this compound itself as an HTL is not extensively documented, analogous diarylamine-based materials have demonstrated significant promise. For instance, star-shaped organic semiconductors incorporating diarylamine units have been synthesized and shown to exhibit high fluorescence quantum yields, a crucial property for emissive layer materials in OLEDs. nih.gov

Below is a table with representative data for a well-known diphenylamine-based hole transport material, N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB), to illustrate the typical performance characteristics of this class of materials.

PropertyValueReference
Hole Mobility2.0 x 10⁻⁴ cm²/Vs researchgate.net
Glass Transition Temperature (Tg)96 °C researchgate.net
HOMO Level-5.3 eV researchgate.net

Note: The data presented is for NPB, a representative diphenylamine-based HTM, and is intended to provide context for the potential performance of materials derived from this compound.

Components for Organic Photovoltaic Devices (OPVs)

The development of efficient and stable organic photovoltaic (OPV) devices relies on the design of donor and acceptor materials with appropriate energy levels and morphologies. Diphenylamine derivatives are frequently employed as electron donor materials in OPVs due to their ability to absorb light and generate excitons. nih.govnih.gov The this compound unit can be incorporated into polymer backbones or used to create small molecule donors.

The following table presents typical performance parameters for an organic solar cell utilizing a donor material based on a diphenylamine derivative.

ParameterValueReference
Power Conversion Efficiency (PCE)>19% nih.gov
Open-Circuit Voltage (Voc)>0.8 V nih.gov
Short-Circuit Current (Jsc)>25 mA/cm² nih.gov

Note: This data represents the state-of-the-art for organic photovoltaics with highly engineered donor materials and serves as a benchmark for the potential of new materials derived from substituted diphenylamines.

Materials for Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are the fundamental building blocks of flexible and printed electronics. rsc.org The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active channel. Diphenylamine-based materials have been investigated as p-type semiconductors in OFETs. rsc.org

The ability to form well-ordered thin films is crucial for achieving high charge carrier mobility. The structure of this compound allows for systematic chemical modifications to influence molecular packing and, consequently, the electronic coupling between adjacent molecules. The bromo-group can be used as a handle to introduce various functional groups that can promote self-assembly and improve thin-film morphology. While comprehensive studies on OFETs using this compound are limited, the broader class of diarylfluorene-based organic semiconductors, which can be synthesized from diarylamine precursors, has shown promise in optoelectronic applications. researchgate.net

The table below shows representative mobility values for OFETs based on different types of organic semiconductors to provide a general context.

Material ClassTypical Hole Mobility (cm²/Vs)Reference
Pentacene1-10 rsc.org
Rubrene (single crystal)>20 rsc.org
Donor-Acceptor Polymers0.1-10 rsc.org

Note: This table provides a range of mobility values for different classes of organic semiconductors to illustrate the performance targets for new materials in OFETs.

Redox-Active Materials and Electrochemical Applications

The diphenylamine core is redox-active, meaning it can undergo reversible oxidation and reduction processes. This property makes its derivatives, including this compound, interesting candidates for various electrochemical applications.

Development of Novel Redox Indicators and Sensors

Diphenylamine and its derivatives have a long history of use as redox indicators in titrations. wikipedia.orgbrainly.in They exhibit distinct color changes upon oxidation, allowing for the visual determination of the endpoint of a reaction. scienceinfo.com The oxidation of diphenylamine proceeds through the formation of a colorless intermediate, diphenylbenzidine, which is further oxidized to the intensely colored diphenylbenzidine violet. scienceinfo.com

The electronic properties of the diphenylamine core can be tuned by substituents, which in turn affects the redox potential at which the color change occurs. The electron-donating methoxy group in this compound would be expected to lower its oxidation potential compared to unsubstituted diphenylamine. This tunability allows for the development of indicators for specific redox systems. While specific studies on this compound as a redox indicator are not prevalent, the general principles of diphenylamine-based indicators are well-established. researchgate.net The bromo-substituent also opens up possibilities for immobilizing the indicator onto a solid support for sensor applications.

IndicatorColor of Oxidized FormTransition Potential (V vs. NHE)
DiphenylamineViolet+0.76
Diphenylamine sulfonic acidRed-violet+0.85

Note: The data is for common diphenylamine-based redox indicators and illustrates the effect of substitution on the transition potential.

Application in Electrochromic Devices

Electrochromic devices change their optical properties (color, transmittance) in response to an applied voltage. This technology is used in smart windows, auto-dimming mirrors, and displays. The ability of diphenylamine derivatives to form stable, colored radical cations upon electrochemical oxidation makes them excellent candidates for electrochromic materials. nih.gov

Polymers containing diphenylamine units can be synthesized and coated onto conductive substrates to form electrochromic films. The this compound monomer can be polymerized, for instance, through Suzuki coupling, to yield electrochromic polymers. The methoxy group can enhance the color contrast and stability of the oxidized state, while the diphenylamine backbone provides the necessary redox activity. Research on polytriphenylamine-based materials has demonstrated that the introduction of specific substituents can significantly improve the switching speed and coloration efficiency of the electrochromic device. nih.gov

The following table summarizes key performance metrics for a representative electrochromic polymer based on a substituted triphenylamine.

PropertyValue
Switching Time (Coloration)< 5 s
Switching Time (Bleaching)< 5 s
Coloration Efficiency> 100 cm²/C
Optical Contrast> 50%

Note: This data is representative of high-performance electrochromic polymers and serves as a benchmark for materials derived from this compound.

Photosensitizers and Photoredox Catalysts

There is no available research data to suggest that this compound has been investigated or utilized as a photosensitizer or a photoredox catalyst. For a compound to function in these capacities, detailed studies of its photophysical properties are required. This includes determining its absorption and emission spectra, quantum yields, and excited-state redox potentials. Such data is essential for understanding its ability to absorb light and initiate the single-electron transfer processes that are fundamental to photoredox catalysis. Without these photophysical characterizations, its potential as a photosensitizer or photoredox catalyst remains unevaluated.

Dye Chemistry and Pigment Synthesis Precursors

Currently, there is no documented use of this compound as a direct precursor for the synthesis of commercial or developmental dyes and pigments. The synthesis of dyes often involves the coupling of diazonium salts with electron-rich aromatic compounds. While derivatives of aniline (B41778) and diphenylamine are common starting materials in the dye industry, specific synthetic routes originating from this compound to produce colored compounds are not reported in the available literature. Similarly, its application as an intermediate in the production of pigments has not been described.

Systematic Investigation of Derivatives and Analogues of 4 Bromo 4 Methoxydiphenylamine

Structure-Property Relationship Studies in Modified Diphenylamine (B1679370) Scaffolds

The relationship between the chemical structure of diphenylamine derivatives and their resulting properties is a cornerstone of materials science research. By systematically altering the substituents on the phenyl rings, researchers can manipulate the electronic and photophysical characteristics of the molecule. For instance, the introduction of electron-donating groups like the methoxy (B1213986) group (-OCH3) at the 4' position and an electron-withdrawing or reactive group like bromine at the 4 position in 4-bromo-4'-methoxydiphenylamine creates a push-pull system. This arrangement can lead to interesting non-linear optical (NLO) properties and solvatochromism, where the color of the compound changes with the polarity of the solvent.

Synthesis and Characterization of Poly-Substituted Diphenylamine Systems

The synthesis of poly-substituted diphenylamine systems allows for the creation of more complex and functionalized molecules. Starting from a core structure like this compound, further substitutions can be introduced to enhance specific properties. For example, the bromine atom serves as a versatile handle for cross-coupling reactions, enabling the attachment of various other functional groups.

Research into related poly-substituted systems, such as those containing N,N'-di(4-methoxyphenyl)-N,N'-diphenyl-p-phenylenediamine units, has led to the development of novel electrochromic poly(amide-imide)s. rsc.org These polymers are synthesized from diamine monomers derived from substituted diphenylamines. The resulting polymers exhibit high thermal stability, with glass-transition temperatures ranging from 206–292 °C and no significant weight loss below 450 °C. rsc.org They are also readily soluble in many organic solvents, allowing them to be cast into flexible films. rsc.org

Table 1: Thermal Properties of Poly(amide-imide)s with Diphenylamine Units

Polymer Glass Transition Temperature (Tg) Decomposition Temperature (Td)
PAI-1 206 °C >450 °C
PAI-2 292 °C >450 °C
PAI-3 250 °C >450 °C

Note: The data in this table is representative of poly(amide-imide)s containing diphenylamine units and is based on findings from related research. rsc.org

Exploration of Extended Conjugated Diphenylamine Frameworks

Extending the conjugated system of diphenylamine derivatives is a key strategy for tuning their optical and electronic properties, particularly for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The extended conjugation can be achieved by introducing additional aromatic rings or unsaturated linkages into the molecular structure.

In the context of this compound, the bromine atom can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to link the diphenylamine core to other aromatic or vinylic groups. This extends the π-system, which generally leads to a red-shift in the absorption and emission spectra, meaning the compound absorbs and emits light at longer wavelengths.

The electrochemical properties are also significantly affected by the extended conjugation. For instance, in electroactive poly(amide-imide)s containing N,N'-di(4-methoxyphenyl)-N,N'-diphenyl-p-phenylenediamine units, the extended conjugation facilitates reversible electrochemical oxidation processes. rsc.org This is accompanied by distinct color changes, making these materials suitable for electrochromic devices. rsc.org The incorporation of these extended diphenylamine units has been shown to lower the oxidation potentials and enhance the redox and electrochromic stability of the resulting polymers. rsc.org

Development of Heterocyclic Derivatives Incorporating the Diphenylamine Motif

The incorporation of heterocyclic rings into the diphenylamine framework opens up new avenues for creating materials with novel properties. Heterocycles can introduce a range of electronic effects, alter the molecular geometry, and provide additional sites for coordination or hydrogen bonding.

Starting with this compound, heterocyclic moieties can be introduced through various synthetic strategies. For example, the bromine atom can be displaced by a nitrogen-containing heterocycle via a Buchwald-Hartwig amination reaction. Alternatively, the diphenylamine unit itself can be used as a building block for the synthesis of larger heterocyclic systems.

A notable example in related research is the synthesis of a dicarboxylic acid monomer that contains two built-in imide rings, namely N,N′-bis(trimellitimidophenyl)-N,N′-bis(4-methoxyphenyl)-1,4-phenylenediamine. rsc.org This was achieved through the condensation of a diamine derived from a substituted diphenylamine with trimellitic anhydride. rsc.org This approach demonstrates how the diphenylamine motif can be integrated into a larger, functional heterocyclic structure. The resulting poly(amide-imide)s, which incorporate these heterocyclic imide rings, exhibit excellent thermal stability and electrochromic properties. rsc.org

Table 2: Compound Names

Compound Name
This compound
N,N'-di(4-methoxyphenyl)-N,N'-diphenyl-p-phenylenediamine
N,N′-bis(trimellitimidophenyl)-N,N′-bis(4-methoxyphenyl)-1,4-phenylenediamine

Future Research Directions and Emerging Opportunities for 4 Bromo 4 Methoxydiphenylamine Research

Integration into Multifunctional Composite Materials

Multifunctional polymer composites, which combine structural integrity with additional functionalities, represent a significant area of opportunity for 4-Bromo-4'-methoxydiphenylamine. Diphenylamine (B1679370) and its derivatives are well-known for their antioxidant properties, which can protect polymer matrices from degradation caused by oxidation, heat, and radiation. google.comresearchgate.netnih.govresearchgate.net By incorporating this compound as a filler or comonomer, it is possible to develop composites with enhanced thermal stability and longevity. mdpi.comresearchgate.net

Future research could focus on creating composites where this compound imparts multiple functions simultaneously. For instance, its inherent redox activity could be harnessed to introduce electroactive properties into an insulating polymer matrix. mdpi.comnih.gov This could lead to the development of materials with integrated functionalities such as:

Structural health monitoring: Changes in the electrical properties of the composite under mechanical stress could be used to detect damage.

Energy storage: The redox-active sites could contribute to the composite's ability to store electrochemical energy, creating structural supercapacitors.

Thermal management: The compound's influence on the thermal decomposition pathways of polymers could be exploited to create materials with superior fire retardancy. researchgate.net

The key research challenge will be to achieve a homogeneous dispersion of the molecule within the polymer matrix and to ensure strong interfacial bonding, which is crucial for translating the molecular properties to the bulk material.

Exploration of Catalyst-Free or Biocatalytic Synthetic Routes

The traditional synthesis of diarylamines often relies on metal-catalyzed cross-coupling reactions (e.g., the Ullmann condensation or Buchwald-Hartwig amination), which may involve expensive, toxic, and difficult-to-remove metal catalysts. acs.orgorganic-chemistry.org A significant future direction is the development of more sustainable synthetic routes to this compound that are either catalyst-free or utilize biocatalysts.

Catalyst-Free Synthesis: Research into catalyst-free methods could explore thermal or photochemical approaches to induce the C-N bond formation. rsc.org For example, developing solvent systems or reaction conditions that promote nucleophilic aromatic substitution without a metal catalyst would represent a major advancement in green chemistry.

Biocatalytic Synthesis: The use of enzymes offers a highly selective and environmentally benign alternative to traditional chemical synthesis. nih.govfigshare.com Exploring enzymes such as laccases or engineered cytochrome P450s for the amination of aryl halides could provide a direct and efficient route to this compound. This approach offers several potential advantages:

High selectivity, reducing the formation of byproducts.

Mild reaction conditions (ambient temperature and pressure).

Use of renewable resources and biodegradable catalysts.

Success in this area would not only provide a greener pathway to the target molecule but could also be extended to a wider range of substituted diarylamines.

In-Situ Spectroscopic Studies of Reaction Mechanisms and Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent transformations (e.g., polymerization) of this compound is crucial for optimizing processes and controlling material properties. In-situ spectroscopic techniques, which monitor reactions in real-time, are powerful tools for this purpose.

Future research should employ techniques like:

In-situ FTIR and Raman Spectroscopy: To track the consumption of reactants and the formation of intermediates and products during synthesis.

In-situ NMR Spectroscopy: To provide detailed structural information about transient species.

Scanning Tunneling Microscopy (STM): For visualizing reactants, intermediates, and products of surface-based reactions, such as the Ullmann coupling, at the atomic scale. nih.govresearchgate.netfigshare.com

Reaction Calorimetry: To obtain real-time kinetic data and profile the influence of different reactants and conditions on the reaction rate. acs.org

These studies could provide critical insights into the kinetics of C-N bond formation, the role of intermediates, and the mechanisms of electropolymerization. This knowledge is essential for rationally designing more efficient synthetic protocols and for tailoring the structure of resulting polymers and materials.

Development of Smart Materials Based on Redox or Photo-Responsive Properties

The diphenylamine core is redox-active, meaning it can be reversibly oxidized and reduced. researchgate.netrsc.orgnih.govtamu.edu This property is the foundation for creating "smart" materials that respond to electrical stimuli. Polymers derived from this compound are expected to be electrochromic, changing color in response to an applied voltage. mdpi.com160.153.132acs.orgrsc.orgelectrochemsci.org

Emerging opportunities in this area include:

Electrochromic Devices: Developing polymers for applications in smart windows, energy-efficient displays, and adaptive camouflage. The specific substituents (bromo and methoxy) on the diphenylamine unit can be used to tune the color palette and switching stability of the material. mdpi.comresearchgate.net

Energy Storage: The reversible redox behavior can be utilized in organic batteries and supercapacitors, where the polymer acts as the charge storage material. acs.org

Sensors: Changes in the polymer's optical or electronic properties upon interaction with specific analytes could form the basis of new chemical sensors.

Furthermore, the aromatic structure of this compound suggests potential for photo-responsive behavior. Future work could investigate its use in creating materials that change their properties (e.g., shape, color, or conductivity) upon exposure to light of specific wavelengths.

Advanced Computational Modeling for Predictive Materials Design and Discovery

Advanced computational modeling provides a powerful, resource-efficient tool for accelerating the design and discovery of new materials based on this compound. By simulating properties at the molecular level, researchers can predict the performance of new materials before they are synthesized in the lab.

Future research should leverage computational approaches such as:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of the molecule, such as its oxidation potential, electron affinity, and absorption spectrum. This can help predict its suitability for electrochromic or photovoltaic applications. acs.org

Molecular Dynamics (MD): MD simulations can predict the bulk properties of polymers and composites containing the molecule, including their mechanical strength, thermal stability, and the dynamics of ion transport. researchgate.netacs.org

Machine Learning (ML): ML models can be trained on existing experimental and computational data to predict the properties of novel diphenylamine derivatives and their corresponding composites. researchgate.netstmjournals.comnih.govmatec-conferences.orgacs.org This approach can rapidly screen large numbers of virtual candidate structures to identify the most promising ones for synthesis. acs.orgacs.org

By integrating these computational tools, researchers can establish clear structure-property relationships, enabling the rational design of new materials with tailored functionalities based on the this compound scaffold.

Q & A

What are the established synthetic routes for 4-Bromo-4'-methoxydiphenylamine, and how can purity be optimized?

Basic Research Question
The synthesis of this compound typically involves aromatic substitution or coupling reactions. A common precursor, 4-methoxyaniline, can undergo bromination at the para position using brominating agents like NBS\text{NBS} (N-bromosuccinimide) under controlled conditions. Alternatively, Ullmann coupling between 4-bromoaniline and 4-methoxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) has been reported for similar brominated diphenylamine derivatives .
To optimize purity, recrystallization from ethanol or toluene is recommended, while column chromatography (silica gel, hexane/ethyl acetate gradient) resolves intermediates. Monitoring reaction progress via TLC and ensuring anhydrous conditions minimizes byproducts like dehalogenated compounds .

How is this compound characterized using spectroscopic and chromatographic methods?

Basic Research Question
Characterization relies on:

  • 1H NMR^1\text{H NMR}: Distinct signals for methoxy protons (δ\delta ~3.8 ppm) and aromatic protons (split patterns due to bromine’s electron-withdrawing effect).
  • HPLC-MS: Retention time and molecular ion peak (m/zm/z 292.1 for C13H11BrNO\text{C}_{13}\text{H}_{11}\text{BrNO}) confirm identity and purity.
  • Elemental Analysis: Validates %C, %H, %N, and %Br to ±0.3% deviation .
    For advanced purity assessment, differential scanning calorimetry (DSC) can verify melting point consistency (127–131°C) .

What mechanistic insights explain unexpected dehalogenation during thionation reactions of this compound derivatives?

Advanced Research Question
Dehalogenation during thionation (e.g., conversion to 3-methoxyphenothiazine) is attributed to radical intermediates or acid-catalyzed pathways. Evidence from ESI-MS analysis of reaction crudes detected a 213 amu species, suggesting bromine loss via homolytic cleavage under thermal stress. Competing pathways (e.g., nucleophilic substitution vs. radical mechanisms) depend on solvent polarity and catalyst presence. Mitigation involves using non-polar solvents (toluene) and avoiding protic acids .

How can competing substitution pathways be controlled in the synthesis of this compound derivatives?

Advanced Research Question
Competing pathways (e.g., C–N vs. C–O bond formation) are influenced by steric and electronic factors. For example, electron-rich methoxy groups direct electrophilic substitution to the para position, but bromine’s meta-directing effect can lead to regioisomers. Kinetic control via low-temperature reactions (-20°C) and stoichiometric tuning (1:1.2 molar ratio of bromine source to substrate) suppresses side products. DFT calculations aid in predicting transition-state energies for pathway optimization .

What analytical methods are suitable for quantifying this compound in redox titration systems?

Basic Research Question
The compound’s redox-active amine group enables its use as a titrant in iron quantification. UV-Vis spectroscopy (absorbance at 580 nm) tracks the endpoint in sulfate form (C13H14N2OH2SO4\text{C}_{13}\text{H}_{14}\text{N}_2\text{O} \cdot \text{H}_2\text{SO}_4). Potentiometric titration with Ce4+\text{Ce}^{4+} in acidic media provides precise results, validated against certified reference materials. Interference from reducing agents (e.g., ascorbic acid) requires masking with EDTA .

How do structural modifications (e.g., bromine vs. iodine substitution) impact the biological activity of this compound analogs?

Advanced Research Question
Bromine’s electronegativity enhances stability and lipophilicity compared to iodine, affecting cellular uptake. In anti-senescence studies, brominated derivatives showed higher endothelial cell viability (IC50_{50} 12 µM) than iodinated analogs (IC50_{50} 18 µM), likely due to improved membrane permeability. SAR studies recommend halogen tuning for target-specific bioactivity .

What strategies resolve contradictions in reaction yields reported for brominated diphenylamine derivatives?

Advanced Research Question
Yield discrepancies arise from competing side reactions (e.g., dehalogenation, dimerization). Systematic DOE (Design of Experiments) identifies critical factors:

  • Catalyst loading (Pd\text{Pd} 2–5 mol%)
  • Reaction time (12–24 hrs)
  • Solvent (DMF vs. THF)
    Response surface modeling (RSM) optimizes conditions, with ANOVA validating significant variables. Reproducibility is enhanced by inert atmosphere protocols and rigorous exclusion of moisture .

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